![molecular formula C25H23FN4O4S B2944281 N-(4-(N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)phenyl)isobutyramide CAS No. 1105208-58-9](/img/structure/B2944281.png)
N-(4-(N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)phenyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups, including a quinazolinone, a sulfonamide, and an amide group. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The quinazolinone core would likely contribute to the rigidity of the molecule, while the sulfonamide and amide groups could form hydrogen bonds with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide and amide groups could increase its solubility in water, while the fluorophenyl group could increase its lipophilicity .Applications De Recherche Scientifique
Antibacterial Activities
N-(4-(N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)phenyl)isobutyramide and its derivatives demonstrate significant antibacterial activities. Research into similar compounds, such as fluoroquinolones, has highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. A study by Kuramoto et al. (2003) on 8-chloroquinolone derivatives revealed potent antibacterial activities due to the novel N-1 substituents in naphthyridones and quinolones, suggesting potential applications for N-(4-(N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)phenyl)isobutyramide in developing new antibacterial agents (Kuramoto et al., 2003).
Pharmaceutical Development
The structural complexity of N-(4-(N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)phenyl)isobutyramide lends itself to pharmaceutical innovation. The synthesis and evaluation of new derivatives, as studied by Desai et al. (2013), can lead to the development of compounds with enhanced antimicrobial properties. The investigation into the pharmacophore modeling of quinazolines bearing biologically active sulfonamide moiety indicates a promising avenue for the creation of novel antimicrobial agents (Desai et al., 2013).
Antimicrobial Screening
The antimicrobial potential of N-(4-(N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)phenyl)isobutyramide derivatives has been a subject of interest in recent studies. For instance, research by Patel et al. (2009) on fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole showed significant antimicrobial, antiinflammatory, anticonvulsant, and anthelminthic activities, highlighting the versatility of this compound in pharmaceutical research (Patel et al., 2009).
Herbicidal Activities
Beyond pharmaceutical applications, derivatives of N-(4-(N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)phenyl)isobutyramide also exhibit potential as herbicides. Luo et al. (2008) designed triazolinone derivatives that showed promising herbicidal activities, suggesting that modifications to the quinazolinone structure could lead to effective plant protection solutions (Luo et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]sulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O4S/c1-15(2)24(31)28-18-6-11-21(12-7-18)35(33,34)29-19-8-13-23-22(14-19)25(32)30(16(3)27-23)20-9-4-17(26)5-10-20/h4-15,29H,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLSFKIXVRFJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C)C(=O)N1C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)phenyl)isobutyramide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.